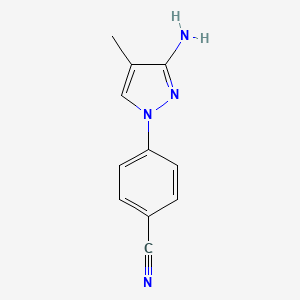

4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile

Description

4-(3-Amino-4-methyl-1H-pyrazol-1-yl)benzonitrile (CAS: 1249427-15-3) is a heterocyclic compound featuring a benzonitrile moiety linked to a pyrazole ring substituted with an amino group at position 3 and a methyl group at position 2. Its molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.22 g/mol . The compound is characterized by its nitrile group (-C≡N) and the pyrazole ring, which is a five-membered aromatic structure with two adjacent nitrogen atoms. This structural framework makes it a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules.

Properties

IUPAC Name |

4-(3-amino-4-methylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-7-15(14-11(8)13)10-4-2-9(6-12)3-5-10/h2-5,7H,1H3,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUHPMHYDJMIHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)C2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its functionalization. One common method involves the reaction of 4-methyl-3-nitropyrazole with a suitable amine under reducing conditions to form the amino group. This intermediate is then coupled with benzonitrile derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic or basic conditions

Major Products

Oxidation: Nitro derivatives of the pyrazole ring.

Reduction: Amines derived from the nitrile group.

Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation and subsequent signal transduction pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Pyrazole vs. Triazole Substitution The substitution of pyrazole (two adjacent nitrogen atoms) with triazole (three nitrogen atoms) alters electronic properties and metabolic stability. For example, triazole derivatives like 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile are used in Letrozole synthesis due to their resistance to enzymatic degradation . In contrast, pyrazole derivatives such as this compound are more reactive toward electrophilic substitution, enabling functionalization at the amino group .

Regioisomerism and Bioactivity The position of substituents on the pyrazole ring significantly impacts biological activity.

Functional Group Reactivity

- The azido group in 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a key intermediate for triazole hybrids like 4-(5-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile .

- The nitrile group in all compounds facilitates hydrogen bonding and serves as a directing group in further functionalization .

Solubility and Pharmacokinetics The aminomethyl substituent in 4-(4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile enhances aqueous solubility, improving bioavailability compared to the parent compound . Steric effects from ethyl/methyl groups (e.g., 4-(4-ethyl-5-methyl-1H-pyrazol-3-yl)benzonitrile) may reduce membrane permeability but increase target specificity .

Research Findings

- Synthetic Utility : The azido derivative (C₁₁H₈N₆ ) has been used in high-yield (88–96%) click reactions to generate triazole-pyrazole hybrids, demonstrating its versatility in drug discovery pipelines .

- Biological Activity : Triazole-containing compounds (e.g., 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile ) show enhanced anticancer activity compared to pyrazole analogs, likely due to improved stability and binding interactions .

- Structural Analysis : X-ray crystallography using SHELXL software confirmed the regioselectivity of pyrazole functionalization in derivatives like 40a/41b , highlighting the importance of substituent positioning .

Biological Activity

4-(3-amino-4-methyl-1H-pyrazol-1-yl)benzonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

- Molecular Formula : C₁₁H₁₀N₄

- Molecular Weight : 198.22 g/mol

- CAS Number : 1249427-15-3

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its interactions with biological targets and its therapeutic potential.

Antiviral Activity

Research indicates that compounds with a pyrazole ring, including this compound, exhibit antiviral properties. For instance, related pyrazole derivatives have shown inhibitory effects against SARS-CoV and MERS-CoV by targeting the 3C-like protease (3CL pro), which is essential for viral replication .

Table 1: Antiviral Activity of Pyrazole Derivatives

Anticancer Potential

The compound has also been studied for its potential as an androgen receptor modulator. Compounds similar to this compound have demonstrated high affinity for androgen receptors and exhibited antagonistic activity against prostate cancer cell lines .

Case Study: Prostate Cancer Inhibition

In a study involving various pyrazole derivatives, it was found that compounds with modifications at the pyrazole ring showed varying degrees of efficacy in inhibiting the proliferation of prostate cancer cells. The presence of specific functional groups influenced their activity significantly.

The mechanism through which this compound exerts its biological effects is believed to involve the modulation of key enzymatic pathways. For instance, docking studies suggest that the compound can destabilize critical enzyme sites necessary for viral replication and cancer cell proliferation .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, leveraging known methodologies for pyrazole synthesis. Structural modifications can enhance its biological activity by improving solubility or altering receptor binding profiles.

Table 2: Synthesis Pathways for Pyrazole Derivatives

| Step | Reagent/Conditions | Product |

|---|---|---|

| Step 1 | Hydrazine + Carbonyl Compound | Pyrazole Intermediate |

| Step 2 | Nitration/Acetylation | Final Product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.